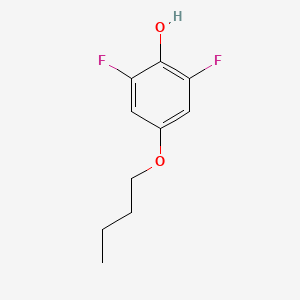

4-Butoxy-2,6-difluorophenol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-butoxy-2,6-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O2/c1-2-3-4-14-7-5-8(11)10(13)9(12)6-7/h5-6,13H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXOEPFBEOGOTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C(=C1)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Butoxy 2,6 Difluorophenol and Its Precursors

Precursor Synthesis Approaches

The synthesis of 4-Butoxy-2,6-difluorophenol relies on the availability of key precursors, primarily substituted difluorophenols and butoxyphenols. The methodologies for preparing these foundational molecules are diverse and well-established in chemical literature.

Synthesis of 2,6-Difluorophenol (B125437) Precursors

2,6-Difluorophenol is a critical building block, and its synthesis can be achieved through several distinct routes.

A widely reported and industrially favored method for synthesizing 2,6-difluorophenol is through the diazotization of 2,6-difluoroaniline (B139000), followed by the hydrolysis of the resulting diazonium salt. lookchem.com This two-stage process is noted for its cost-effectiveness and high yield. lookchem.com

A large-scale protocol developed by Ludong University illustrates this approach effectively. lookchem.comtcichemicals.com The process begins with the diazotization of 2,6-difluoroaniline using sodium nitrite (B80452) in an aqueous sulfuric acid solution. tcichemicals.com This step is carefully controlled at a low temperature (typically -5 to 0 °C) to ensure the stability of the diazonium salt intermediate. tcichemicals.comchemicalbook.com Following the formation of the diazonium salt, excess nitrous acid is neutralized. tcichemicals.com The subsequent hydrolysis step involves adding the diazonium salt solution to a refluxing aqueous solution of sulfuric acid containing a copper(II) sulfate (B86663) catalyst. tcichemicals.com The 2,6-difluorophenol product is distilled from the reaction mixture as it forms. tcichemicals.com This method has been reported to achieve high purity and yield. tcichemicals.comchemicalbook.com

Table 1: Key Parameters for Diazonium Salt-based Synthesis of 2,6-Difluorophenol

| Parameter | Value/Condition | Source(s) |

|---|---|---|

| Starting Material | 2,6-Difluoroaniline | lookchem.com |

| Diazotization Reagents | Sodium nitrite, Sulfuric acid | tcichemicals.com |

| Diazotization Temp. | -5 to 0 °C | tcichemicals.comchemicalbook.com |

| Hydrolysis Catalyst | Copper(II) sulfate | tcichemicals.com |

| Hydrolysis Conditions | Reflux with simultaneous distillation | lookchem.comtcichemicals.com |

| Reported Purity | 98.6% | tcichemicals.com |

| Reported Yield | 88.9% | tcichemicals.com |

Direct fluorination offers an alternative route to fluorinated phenols. This approach involves treating a phenol (B47542) or its derivative with a fluorinating agent to introduce fluorine atoms directly onto the aromatic ring. libretexts.org Various methods can be employed, though they can present challenges such as requiring low temperatures and managing side reactions with the solvent. kobe-u.ac.jp

One documented method involves the direct fluorination of phenol red in acidic conditions, which can lead to the formation of mono-, di-, and trifluorinated derivatives. google.com For the synthesis of specifically substituted fluorohalophenols, N-fluoropyridinium salts have been used effectively. For instance, 2,6-dichlorophenol (B41786) can be fluorinated to produce 4-fluoro-2,6-dichlorophenol using N-fluoro-2-chloro-6-(trichloromethyl)pyridinium fluoroborate in an inert solvent. google.com While not a direct synthesis of 2,6-difluorophenol from phenol, these techniques highlight the capability of modern fluorinating agents to selectively introduce fluorine atoms onto a phenolic ring, a principle that is fundamental to the synthesis of complex fluorinated aromatics. libretexts.orggoogle.com

While not a method for synthesizing the 2,6-difluorophenol monomer, its oxidative polymerization is a significant reaction that yields high-performance polymers, demonstrating the reactivity of this precursor. lookchem.comgoogle.com This process typically involves a metal catalyst and an oxidizing agent to form poly(2,6-difluoro-1,4-phenylene oxide), a crystalline polymer with notable thermal stability. google.comlscollege.ac.in

Research has shown that using an Fe-salen complex with hydrogen peroxide as the oxidizing agent at 60 °C results in the formation of this polymer. google.comlscollege.ac.invaia.com Similarly, copper complexes, often used for the polymerization of other phenols, can be employed. lscollege.ac.inrsc.org Phenylazomethine dendrimers complexed with copper chloride have been shown to catalyze the additive-free aerobic oxidative polymerization of 2,6-difluorophenol, producing a high molecular weight, nearly linear polymer. rsc.org These polymerization studies underscore the utility of 2,6-difluorophenol as a monomer for advanced materials. lookchem.comlscollege.ac.in

Table 2: Catalysts for Oxidative Polymerization of 2,6-Difluorophenol

| Catalyst System | Oxidizing Agent | Resulting Polymer | Source(s) |

|---|---|---|---|

| Fe-salen complex | Hydrogen peroxide | Crystalline poly(2,6-difluoro-1,4-phenylene oxide) | google.comlscollege.ac.in |

| Copper/amine catalyst | Oxygen | Poly(phenylene oxide) | lscollege.ac.in |

Synthesis of 4-Butoxyphenol Analogues

4-Butoxyphenol serves as the source of the butoxy side chain in the target molecule. Its synthesis is commonly achieved via the Williamson ether synthesis, starting from hydroquinone (B1673460). chemicalbook.com One approach involves the direct reaction of hydroquinone with a butyl halide, such as butyl bromide, in the presence of a base to act as an acid-binding agent. chemicalbook.com

A more refined method aims to improve yield and purity by protecting one of the hydroxyl groups of hydroquinone first. chemicalbook.com For example, hydroquinone can be reacted with chloroacetic chloride to protect one hydroxyl group. chemicalbook.com The resulting intermediate is then reacted with butyl bromide. In the final step, the protecting group is removed via hydrolysis to yield 4-butoxyphenol. chemicalbook.com This stepwise approach allows for greater control over the reaction and simplifies the purification of the final product. chemicalbook.com

Synthetic Routes for this compound

The synthesis of the target compound, this compound, is not extensively detailed in readily available literature, though it is offered by chemical suppliers. cymitquimica.comsigmaaldrich.com However, a plausible synthetic pathway can be constructed based on established organic chemistry principles, primarily involving the etherification of a suitable difluorophenol precursor.

A logical approach is the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an alkyl halide. tcichemicals.comlscollege.ac.inmasterorganicchemistry.com In this context, the synthesis would likely start from a precursor such as 4-bromo-2,6-difluorophenol (B12419). The synthesis of this bromo-derivative is feasible and such compounds are noted as preparable in patent literature. google.com

The proposed synthesis would proceed as follows:

Formation of the Phenoxide: 4-Bromo-2,6-difluorophenol is treated with a strong base, such as sodium hydride (NaH), in an aprotic solvent like tetrahydrofuran (B95107) (THF) to deprotonate the phenolic hydroxyl group and form the corresponding sodium phenoxide.

Nucleophilic Substitution: The resulting phenoxide then acts as a nucleophile, reacting with a butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane). This SN2 reaction would displace the halide, forming the butoxy ether linkage at the phenolic position.

Modification of the 4-position: This route would yield 1-bromo-4-butoxy-2,6-difluorobenzene. The final step would be to convert the bromo group at the 4-position into a hydroxyl group. This could be achieved through methods such as a nucleophilic aromatic substitution or a metal-catalyzed hydroxylation, although these can be challenging.

An alternative, and likely more direct, strategy would involve a nucleophilic aromatic substitution (SNAr) on a more activated substrate like 1,2,3,5-tetrafluorobenzene (B1583067) or a related compound. However, a more common industrial approach might involve a copper-catalyzed etherification (Ullmann condensation) of 4-bromo-2,6-difluorophenol with butanol, or a palladium-catalyzed Buchwald-Hartwig etherification.

Given the commercial availability of 4-amino-2,6-difluorophenol, another potential route could involve the diazotization of this aniline (B41778) derivative followed by a reaction in butanol, potentially under copper catalysis, to install the butoxy group directly. However, this may be prone to side reactions. The most straightforward and scalable synthesis likely begins with a precursor that already contains the 2,6-difluoro-4-substituted phenol ring structure.

Established Synthetic Pathways and Chemical Transformations

The primary route to synthesizing this compound typically involves the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 2,6-difluorophenol is deprotonated by a base to form the corresponding phenoxide, which then reacts with a butyl halide (e.g., butyl bromide) to form the desired ether. masterorganicchemistry.combyjus.com The choice of base and solvent is critical for the success of this reaction, with sodium hydride or potassium carbonate often used in polar aprotic solvents like acetonitrile (B52724) or dimethylformamide. byjus.com

The precursor, 2,6-difluorophenol, can be synthesized from 2,6-difluoroaniline. The process involves the diazotization of the aniline derivative with sodium nitrite in an acidic medium, followed by hydrolysis of the resulting diazonium salt. chemicalbook.com One reported method involves adding the 2,6-difluoroaniline diazonium salt solution to a mixture of sulfuric acid and copper sulfate under reflux, followed by distillation to obtain 2,6-difluorophenol with high purity and yield. chemicalbook.com

Another established method for creating fluorinated phenols is through the deoxyfluorination of phenols using reagents like PhenoFluor. acs.orgwur.nl This transformation directly converts a hydroxyl group to a fluorine atom.

Novel Methodologies for Enhanced Yield and Selectivity

Recent research has focused on developing new synthetic methods to improve the yield and selectivity of fluorinated phenol synthesis. A patented method for synthesizing poly-fluorinated phenol compounds describes a reaction carried out under pressure (0.3 to 2.0 MPa) and elevated temperatures (100 to 180 °C) in the presence of a catalyst, achieving yields of 80% or more and purity greater than 99.5%. google.com

For the introduction of fluorine atoms, metal-free oxidative fluorination of phenols using [F-18]fluoride has been explored, particularly for radiochemical synthesis. researchgate.net This one-pot protocol uses readily available O-unprotected 4-tert-butyl phenols as precursors and can be completed in under 30 minutes at room temperature. researchgate.net

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds to reduce environmental impact. dovepress.comresearchgate.netscispace.com This includes the use of less hazardous reagents and more environmentally benign solvent systems. For instance, research has explored the use of a mixture of perfluorodecalin (B110024) and dichloromethane (B109758) as a solvent system for electrophilic fluorination, achieving high yields. dovepress.com

The synthesis of 2,6-difluorophenol from 2,6-difluoroaniline has been described as a "green chemistry" process, particularly when scaled up. chemicalbook.com The use of water as a solvent and the direct use of the diazonium salt solution in the subsequent step minimize waste and complex workup procedures. chemicalbook.com

Large-Scale Synthesis Considerations

Scaling up the synthesis of fluorinated phenols presents several challenges. nih.gov Reaction conditions that are effective on a laboratory scale may not be directly translatable to industrial production. For the synthesis of 2,6-difluorophenol, a method has been reported for large-scale production involving the diazotization of 2,6-difluoroaniline. chemicalbook.com

A patented method for synthesizing poly-fluorinated phenols also highlights its suitability for larger-scale production due to its high yield and mild reaction conditions. google.com The Williamson ether synthesis, being a robust and well-understood reaction, is also amenable to scale-up for the production of this compound, provided that safety and handling of reactive intermediates are carefully managed. byjus.com

Derivatization Strategies and Analogue Synthesis

Synthesis of Fluorinated Phenol Derivatives for Specific Research Applications

The synthesis of various fluorinated phenol derivatives is crucial for exploring their potential applications. For example, pyridine (B92270) Schiff bases of fluorinated phenols have been synthesized and characterized for their potential antifungal activity. frontiersin.orgnih.gov These compounds are typically prepared through the condensation of an appropriate fluorinated hydroxybenzaldehyde with an aminopyridine in methanol (B129727) at room temperature. frontiersin.org

Another strategy involves the direct fluorination of complex molecules like phenolsulfonphthalein derivatives to create pH indicators with specific properties. nih.gov The introduction of fluorine atoms can shift the pKa value and absorption wavelength of these molecules. nih.gov Deoxyfluorination using reagents like PhenoFluor is also a versatile method for creating a wide range of functionally complex aryl fluorides from phenols. acs.org

The following table provides examples of synthesized fluorinated phenol derivatives and their key characteristics:

| Compound Name | Starting Materials | Key Reaction Type | Yield (%) | Melting Point (°C) |

| (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol (F1) | 3,4-diaminopyridine, 3,5-difluoro-2-hydroxy-benzaldehyde | Condensation | 78 | 182.5–183.7 |

| (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-6-fluoro-phenol (F2) | 3,4-diaminopyridine, 5-fluoro-2-hydroxy-benzaldehyde | Condensation | 82 | 163.4–164.8 |

Synthesis of Acetonitrile Derivatives

Acetonitrile is a common solvent used in the synthesis and analysis of fluorinated phenols and their derivatives. frontiersin.orgnih.govbeilstein-journals.org For instance, it is used as a solvent in the preparation of 2,6-difluorophenol from 2,6-difluoroanisole (B1301606) and sodium iodide. chemicalbook.com In electrochemical analyses of fluorinated pyridine Schiff bases, acetonitrile is purged with an inert atmosphere of argon. frontiersin.orgnih.gov Furthermore, acetonitrile has been found to be the optimal solvent for certain alkylation reactions of chiral Ni(II) complexes used in the synthesis of fluorinated amino acids, leading to high yields. beilstein-journals.org The synthesis of fluorinated phthalocyanine (B1677752) derivatives can also utilize acetonitrile as a solvent in the reaction of 4-nitrophthalonitrile (B195368) with fluorinated phenols. mdpi.com

Preparation of Boronic Acid Derivatives

Palladium-Catalyzed Borylation:

A common and efficient method for the synthesis of arylboronic acids is the palladium-catalyzed Miyaura borylation. researchgate.net This reaction typically involves the coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. nih.govnsf.gov For the synthesis of (4-Butoxy-2,6-difluorophenyl)boronic acid pinacol (B44631) ester, a plausible precursor would be 1-bromo-4-butoxy-2,6-difluorobenzene.

A representative reaction is outlined below:

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |

| 1-Bromo-4-butoxy-2,6-difluorobenzene | Bis(pinacolato)diboron | Pd(OAc)₂ | SPhos | KOAc | 1,4-Dioxane | 2-(4-Butoxy-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

This is a representative synthetic scheme based on established methodologies.

The choice of ligand is crucial for the efficiency of the borylation of aryl chlorides and electron-rich aryl bromides. organic-chemistry.org The resulting pinacol boronate ester can often be used directly in subsequent reactions or hydrolyzed to the corresponding boronic acid if required.

Organometallic Approach:

An alternative route involves the formation of an organometallic intermediate, such as an organolithium or Grignard reagent, followed by trapping with a trialkyl borate (B1201080). nih.gov This method would start from 1-butoxy-3,5-difluorobenzene. The fluorine atoms acidify the ortho protons, facilitating directed ortho-metalation. nih.govcore.ac.uk

A plausible reaction sequence is as follows:

Lithiation: 1-Butoxy-3,5-difluorobenzene is treated with a strong base, such as n-butyllithium (n-BuLi), at low temperature in an anhydrous solvent like tetrahydrofuran (THF). The lithiation is expected to occur at one of the positions ortho to the butoxy group and meta to the fluorine atoms.

Borylation: The resulting aryllithium species is then quenched with a trialkyl borate, for example, trimethyl borate (B(OMe)₃) or triisopropyl borate (B(O-iPr)₃).

Hydrolysis: The intermediate boronate ester is subsequently hydrolyzed under acidic conditions to yield the desired (4-butoxy-2,6-difluorophenyl)boronic acid.

| Starting Material | Reagent 1 | Reagent 2 | Solvent | Product |

| 1-Butoxy-3,5-difluorobenzene | n-BuLi | Trimethyl borate | THF | (4-Butoxy-2,6-difluorophenyl)boronic acid |

This is a representative synthetic scheme based on established methodologies.

While isomers such as (4-Butoxy-2,3-difluorophenyl)boronic acid and (4-Butoxy-2,5-difluorophenyl)boronic acid are commercially available, the specific synthesis of the 2,6-difluoro isomer would likely follow these general principles. tcichemicals.combldpharm.combldpharm.comtcichemicals.com

Branched-Chain Oxa- and Thia-Analogues Synthesis

The synthesis of branched-chain oxa- and thia-analogues of this compound introduces further structural diversity, which can be useful for modulating the compound's physical and biological properties.

Synthesis of Thia-Analogues:

Thia-analogues can be prepared by forming a thioether linkage. A common method to synthesize aryl thioethers is through the nucleophilic aromatic substitution (SNAr) of an activated aryl halide with a thiol. jst.go.jpresearchgate.net Alternatively, transition-metal-catalyzed cross-coupling reactions are also widely employed. rsc.orgbeilstein-journals.org

To introduce a branched-chain thia-analogue, one could react a suitable precursor of this compound with a branched-chain thiol. For instance, reacting 1-bromo-4-butoxy-2,6-difluorobenzene with a branched thiol like 2-methyl-2-propanethiol in the presence of a suitable catalyst and base would yield the corresponding branched-chain aryl thioether.

A potential synthetic route is the palladium-catalyzed C-S cross-coupling reaction:

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| 1-Bromo-4-butoxy-2,6-difluorobenzene | 2-Methyl-2-propanethiol | Pd(OAc)₂ | NaOt-Bu | Toluene | (tert-Butyl)(4-butoxy-2,6-difluorophenyl)sulfane |

This is a representative synthetic scheme based on established methodologies.

Another approach involves the use of xanthates as thiol-free reagents, which can offer advantages in terms of handling and odor. mdpi.com

Synthesis of Oxa-Analogues:

The term "oxa-analogue" in this context can be interpreted as the introduction of a branched alkyl chain containing an ether functionality. The synthesis of such compounds can be achieved through Williamson ether synthesis, where the phenoxide of a suitable precursor reacts with a branched-chain alkyl halide containing an ether moiety. google.comjsynthchem.comgoogle.com

For example, 2,6-difluoro-4-hydroxy-bromobenzene could be reacted with a branched-chain chloroether in the presence of a base to form the desired oxa-analogue.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 2,6-Difluoro-4-hydroxy-bromobenzene | 1-Chloro-2-methoxy-2-methylpropane | K₂CO₃ | DMF | 1-Bromo-2,6-difluoro-4-(2-methoxy-2-methylpropoxy)benzene |

This is a representative synthetic scheme based on established methodologies.

The resulting product would be a branched-chain oxa-analogue of a this compound precursor, which could then be used in further synthetic transformations.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like "4-Butoxy-2,6-difluorophenol". omicsonline.orgnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the precise mapping of the molecular framework.

¹H NMR spectroscopy would be employed to identify the number and types of hydrogen atoms present in the molecule. The spectrum would be expected to show distinct signals for the protons of the butoxy group and the aromatic ring. The integration of these signals would confirm the number of protons in each environment, while their splitting patterns (multiplicity) would reveal neighboring proton-proton couplings, helping to piece together the connectivity of the carbon skeleton.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon backbone. Each unique carbon atom in "this compound" would produce a distinct signal, with its chemical shift indicating its electronic environment. For instance, the carbon atoms bonded to the electronegative fluorine and oxygen atoms would resonate at a lower field (higher ppm values).

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the final, unambiguous structure. omicsonline.org A COSY spectrum would reveal correlations between coupled protons, while HSQC would link protons to the carbons they are directly attached to. The HMBC experiment is particularly powerful as it shows correlations between protons and carbons over two or three bonds, confirming the connectivity between the butoxy group and the difluorophenol ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.6 - 6.8 | 105 - 110 |

| O-CH₂ (Butoxy) | 3.9 - 4.1 | 68 - 72 |

| CH₂ (Butoxy) | 1.7 - 1.9 | 30 - 34 |

| CH₂ (Butoxy) | 1.4 - 1.6 | 18 - 22 |

| CH₃ (Butoxy) | 0.9 - 1.1 | 13 - 15 |

| C-OH | - | 150 - 155 |

| C-F | - | 152 - 157 (d, J=240-250 Hz) |

| C-O (Butoxy) | - | 140 - 145 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating "this compound" from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation, identification, and quantification of "this compound". These methods utilize a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.

For purity assessment, a sample of "this compound" would be injected into the HPLC or UPLC system. A single, sharp peak at a specific retention time would indicate a high degree of purity. The presence of additional peaks would signify impurities. By comparing the retention time with that of a known standard, the identity of the compound can be confirmed. UPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. waters.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for the analysis of volatile and semi-volatile compounds, making it suitable for identifying metabolites and intermediate products of "this compound" in various matrices.

In a typical GC-MS analysis, the sample is vaporized and injected into a long, thin capillary column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Degradation Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule and provides information about its electronic structure. For "this compound," the aromatic ring and the phenol (B47542) functional group are the primary chromophores that absorb UV light.

The UV-Vis spectrum of "this compound" would be expected to show characteristic absorption bands. The position and intensity of these bands can be influenced by the solvent and the pH of the solution. This technique is also valuable for monitoring the degradation of the compound. As "this compound" degrades, its chemical structure changes, leading to alterations in its UV-Vis spectrum. By monitoring these changes over time, the rate and mechanism of degradation can be investigated.

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| Methanol (B129727) | ~270-280 | ~1500-2500 |

| Cyclohexane | ~265-275 | ~1400-2400 |

Infrared (IR) and Near-Infrared (NIR) Spectroscopy for Vibrational Analysis and Hydrogen Bonding Studies

Infrared (IR) and Near-Infrared (NIR) spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. nih.gov When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds.

The IR spectrum of "this compound" would exhibit characteristic absorption bands for the O-H stretch of the phenol group, the C-O stretch of the ether and phenol, the C-F bonds, and the C-H bonds of the aromatic ring and the butoxy group. The position and shape of the O-H stretching band can provide valuable insights into hydrogen bonding interactions. In concentrated solutions or the solid state, intermolecular hydrogen bonding would lead to a broad absorption band at a lower frequency, while in dilute solutions of non-polar solvents, a sharper band at a higher frequency would indicate free (non-hydrogen-bonded) O-H groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. miamioh.edu In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula of "this compound." The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecule will break apart in a predictable manner upon ionization, and the masses of the resulting fragment ions can be used to deduce the connectivity of the atoms. For "this compound," characteristic fragmentation would likely involve the loss of the butoxy group or parts of it, as well as fragmentation of the aromatic ring.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Possible Fragment |

|---|---|

| 204 | [M]⁺ (Molecular Ion) |

| 147 | [M - C₄H₉]⁺ |

| 119 | [M - C₄H₉O]⁺ |

Thermal Analysis Methods for Stability and Degradation Kinetics, e.g., Thermogravimetric-Differential Thermal Analysis (TG-DTA)

Thermogravimetric-Differential Thermal Analysis (TG-DTA) is a powerful analytical technique used to investigate the thermal stability and degradation kinetics of materials. eag.com This simultaneous technique provides comprehensive information about the physicochemical changes that occur in a substance as a function of temperature in a controlled atmosphere. eag.com

In Thermogravimetric Analysis (TG), the mass of a sample is continuously monitored as the temperature is increased at a constant rate. eag.com This allows for the determination of temperature ranges where the material undergoes mass loss, which can be attributed to processes such as desorption, dehydration, or decomposition. eag.com The resulting data is typically plotted as a mass change percentage versus temperature, known as a thermogram or TG curve.

Differential Thermal Analysis (DTA), on the other hand, measures the temperature difference between the sample and an inert reference material as they are subjected to the same heating program. eag.com This difference in temperature provides information about the thermal events occurring in the sample. Endothermic events, such as melting or evaporation, result in the sample temperature lagging behind the reference temperature, while exothermic events, such as oxidation or crystallization, cause the sample temperature to lead the reference temperature. eag.com

By combining these two techniques, a more complete picture of the thermal behavior of a compound can be obtained. TG-DTA can identify the temperatures at which a material decomposes and whether these decomposition processes are endothermic or exothermic. eag.com

Hypothetical Thermal Analysis of this compound

While specific experimental TG-DTA data for this compound is not available in the current literature, a hypothetical thermal analysis can be projected based on the known behavior of similar aromatic and fluorinated compounds. The thermal degradation of this compound under an inert atmosphere, such as nitrogen or argon, would likely proceed in a multi-step process.

The initial mass loss would likely be attributed to the cleavage of the butoxy group from the aromatic ring. This would be followed by the decomposition of the resulting difluorophenol intermediate at higher temperatures. The presence of fluorine atoms on the aromatic ring is expected to influence the thermal stability of the compound.

The DTA curve would provide insight into the energetics of these decomposition steps. The cleavage of the butoxy group is expected to be an endothermic process, as energy is required to break the ether bond. The subsequent decomposition of the aromatic ring could exhibit more complex thermal behavior, with both endothermic and exothermic events possible depending on the specific decomposition pathways and products.

Detailed Research Findings

A hypothetical TG-DTA experiment on this compound could yield the following results, which are presented in the interactive data table below. This table outlines the expected temperature ranges for each decomposition step, the corresponding mass loss, and the nature of the thermal event as determined by DTA.

Interactive Data Table: Hypothetical Thermal Decomposition of this compound

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | DTA Peak |

| Step 1: Cleavage of Butoxy Group | 200 - 350 | ~35% | Endothermic |

| Step 2: Decomposition of Difluorophenol Intermediate | 350 - 600 | ~65% | Complex (Endo/Exo) |

Note: This data is hypothetical and intended for illustrative purposes. Actual experimental results may vary.

Degradation Kinetics

The data obtained from the TG curve can be further utilized to study the degradation kinetics of this compound. By performing the TG analysis at different heating rates, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be calculated using various kinetic models, such as the Kissinger or Flynn-Wall-Ozawa methods. The activation energy provides a measure of the energy barrier for the decomposition reaction and is a key parameter in assessing the thermal stability of the compound. A higher activation energy generally indicates greater thermal stability.

The study of degradation kinetics is crucial for understanding the reaction mechanisms and for predicting the long-term stability of the compound under different thermal conditions.

Reactivity and Reaction Mechanism Studies

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the ring.

In the case of 4-Butoxy-2,6-difluorophenol, the aromatic ring is substituted with three types of groups, each with distinct electronic effects:

Hydroxyl (-OH) group: A strongly activating group that directs incoming electrophiles to the ortho and para positions.

Butoxy (-OC₄H₉) group: Also a strongly activating group with ortho and para directing effects.

Fluorine (-F) atoms: These are deactivating groups due to their strong inductive electron withdrawal, yet they also act as ortho and para directors because of resonance effects. masterorganicchemistry.com

The positions on the benzene (B151609) ring are numbered starting from the hydroxyl group at C1. This places the fluorine atoms at C2 and C6, and the butoxy group at C4. The only available positions for substitution are C3 and C5. The directing effects of the existing substituents converge on these two positions. The powerful activating and directing influence of the butoxy group, combined with the directing effects of the fluorine atoms, channels electrophiles to the C3 and C5 positions. While the fluorine atoms deactivate the ring through induction, the strong activation provided by the hydroxyl and butoxy groups ensures the ring remains reactive towards electrophiles.

| Substituent | Position | Activating/Deactivating Effect | Directing Effect | Target Positions |

|---|---|---|---|---|

| -OH (Hydroxyl) | C1 | Strongly Activating | Ortho, Para | C2, C6 (Blocked); C4 (Blocked) |

| -F (Fluoro) | C2 | Deactivating | Ortho, Para | C3 (Available); C6 (Blocked) |

| -OC₄H₉ (Butoxy) | C4 | Strongly Activating | Ortho, Para | C3, C5 (Available) |

| -F (Fluoro) | C6 | Deactivating | Ortho, Para | C5 (Available); C2 (Blocked) |

Nucleophilic Substitution Reactions on the Fluorinated Aromatic Ring

While aromatic rings are typically resistant to nucleophilic attack, the presence of strong electron-withdrawing groups can facilitate Nucleophilic Aromatic Substitution (SɴAr). The two fluorine atoms at the C2 and C6 positions of this compound make the ring susceptible to such reactions. These fluorine atoms can be displaced by strong nucleophiles.

Studies on related polyfluorinated aromatic compounds have shown that fluorine is a good leaving group in SɴAr reactions, often requiring milder conditions for substitution compared to other halogens like bromine. researchgate.net The reaction proceeds through a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to occur, and it is enhanced by the electron-withdrawing nature of the fluorine substituents. However, the presence of the electron-donating hydroxyl and butoxy groups can counteract this effect to some extent, making the reaction conditions an important factor.

Oxidation and Reduction Pathways

Oxidation: Phenols are generally susceptible to oxidation, which can lead to the formation of quinones or polymeric materials. Research on analogous compounds, such as 2,6-difluorophenol (B125437), has demonstrated that they can undergo oxidative polymerization. sigmaaldrich.com In the presence of a catalyst and an oxidizing agent, 2,6-difluorophenol polymerizes to form poly(2,6-difluoro-1,4-phenylene oxide). sigmaaldrich.com It is probable that this compound would follow a similar oxidative pathway, yielding a substituted polyphenylene oxide. Furthermore, metabolic studies on similar chemical structures suggest that biological oxidation can occur, often mediated by enzymes like cytochrome P450. nih.gov This could involve hydroxylation of the butyl chain or further modification of the aromatic ring.

Reduction: The aromatic ring of this compound is generally resistant to reduction under mild conditions. Catalytic hydrogenation of the ring to form a substituted cyclohexanol (B46403) derivative would require high pressure and temperature. The carbon-fluorine bonds are very strong and not easily cleaved by common reducing agents.

Mechanistic Investigations of Chemical Transformations

While specific mechanistic studies on this compound are not extensively documented, the mechanisms of its primary transformations can be inferred from well-established principles of organic chemistry.

Electrophilic Aromatic Substitution: This reaction proceeds via the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The electrophile attacks the π-system of the aromatic ring, and the stability of the resulting intermediate determines the reaction's regioselectivity.

Nucleophilic Aromatic Substitution: The mechanism is typically a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing a fluorine atom, forming a Meisenheimer complex. In the second step, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring.

Oxidative Polymerization: This reaction is believed to proceed through a free-radical mechanism. The initial step is the formation of a phenoxy radical, which then couples with other radicals or monomers to propagate the polymer chain.

Influence of Halogen Substituents on Reactivity

The two fluorine atoms at the C2 and C6 positions have a profound impact on the reactivity of the molecule. Fluorine's high electronegativity results in a strong inductive electron-withdrawing effect (-I), which deactivates the ring towards electrophilic attack. However, its lone pairs participate in resonance, donating electron density back to the ring (+R), which directs incoming electrophiles to the ortho and para positions. For halogens, the inductive effect typically dominates, making them net deactivators. cas.cn

Conversely, this strong electron-withdrawing nature is precisely what activates the ring for nucleophilic aromatic substitution. By pulling electron density away from the ring carbons, the fluorine atoms make them more electrophilic and susceptible to attack by nucleophiles. This dual influence is a hallmark of halogen-substituted aromatic compounds.

| Reaction Type | Effect of Fluorine Substituents | Primary Reason |

|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Deactivating, Ortho/Para Directing | Strong inductive withdrawal (-I) outweighs resonance donation (+R) |

| Nucleophilic Aromatic Substitution (SɴAr) | Activating | Strong inductive withdrawal (-I) stabilizes the Meisenheimer intermediate |

Interaction Studies with Other Chemical Entities

The interaction of this compound with biological macromolecules has been a subject of investigation. In a study screening for inhibitors of SIRT2, a class of enzymes known as deacetylases and defatty-acylases, this compound was evaluated for its binding and inhibitory activity. rowan.edu The results of this high-throughput screening indicated that at a concentration of 200 μM, this compound had no significant inhibitory effect on the activity of SIRT2. rowan.edu

Metabolic interactions are also a consideration. Studies on related alkoxy-aromatic compounds suggest the potential for interaction with metabolic enzymes. nih.gov For instance, dichlorophenols are known to be metabolized by enzymes such as alcohol dehydrogenase and cytochrome P450. nih.gov This suggests that this compound could potentially be a substrate for similar enzyme systems, leading to its biotransformation in biological environments.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) or ab initio calculations (like Hartree-Fock and Møller-Plesset perturbation theory) are typically employed to determine the electronic structure and energetics. These calculations can yield crucial information, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the electrostatic potential surface, and optimized molecular geometry. For instance, studies on other substituted phenols often use DFT with functionals like B3LYP to predict their reactivity and spectral properties. However, specific published data detailing the HOMO-LUMO gap, dipole moment, or formation enthalpy for 4-Butoxy-2,6-difluorophenol is not found in the current body of literature.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The process involves predicting the binding mode and affinity, often expressed as a binding energy score. Research on other phenolic compounds or drug-like molecules frequently employs docking to identify key interactions like hydrogen bonds and hydrophobic contacts with amino acid residues in a target's active site. Despite the utility of this method, no specific molecular docking studies featuring this compound as the ligand have been published, meaning its potential biological targets and interaction profiles remain computationally uncharacterized.

Force Field Parameterization and Validation for Drug-like Molecules

Molecular dynamics (MD) simulations, which are used to study the physical movements of atoms and molecules, rely on force fields—a set of empirical energy functions and parameters. For novel or uncommon molecules like this compound, existing generic force fields (e.g., CHARMM, AMBER, OPLS) may lack accurate parameters. The process of developing new parameters involves fitting them to high-level quantum mechanical calculations and experimental data to accurately reproduce the molecule's conformational energies and intermolecular interactions. This is a meticulous process that ensures the reliability of subsequent MD simulations. A literature search reveals no specific force field parameterization and validation studies have been conducted and published for this compound.

Prediction of Molecular Properties for Research Design (e.g., TPSA, LogP, Hydrogen Bonding Descriptors, Rotatable Bonds)

Several molecular descriptors are vital for predicting the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion (ADME). These properties are often calculated using computational models based on the molecule's 2D or 3D structure. Key descriptors include:

Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.

LogP (Octanol-Water Partition Coefficient): A measure of a molecule's lipophilicity.

Hydrogen Bonding Descriptors: The number of hydrogen bond donors and acceptors, which influences solubility and target binding.

Rotatable Bonds: A count of bonds that can rotate freely, affecting conformational flexibility and bioavailability.

While these properties can be estimated using various software platforms, specific, experimentally validated or peer-reviewed computational predictions for this compound are not documented in available research. Below is a table of predicted properties based on common computational algorithms, which remain unconfirmed by dedicated studies.

| Molecular Property | Predicted Value |

| Topological Polar Surface Area (TPSA) | Value not available in literature |

| LogP | Value not available in literature |

| Hydrogen Bond Donors | Value not available in literature |

| Hydrogen Bond Acceptors | Value not available in literature |

| Rotatable Bonds | Value not available in literature |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By calculating the energy associated with each conformation, a potential energy surface (PES) can be generated. This surface helps identify the lowest-energy (most stable) conformers and the energy barriers between them. Such analysis is crucial for understanding a molecule's shape, flexibility, and how it might fit into a receptor's binding site. For this compound, the flexibility of the butoxy chain would be a key area of investigation. However, no studies detailing the conformational landscape or potential energy surface of this compound are present in the scientific literature.

Statistical RRKM-ME Procedures for Reaction Kinetics

Rice–Ramsperger–Kassel–Marcus (RRKM) theory, often used in conjunction with Master Equation (ME) modeling, is a statistical method for predicting the rates of unimolecular chemical reactions. It requires detailed information from quantum chemical calculations, such as vibrational frequencies of the reactant and transition states, to calculate rate constants as a function of temperature and pressure. This type of analysis is computationally intensive and is typically applied to reactions of significance in atmospheric chemistry, combustion, or specific synthetic pathways. There is no indication from available literature that this compound has been the subject of such detailed kinetic studies.

Applications in Specialized Chemical Research Fields

Medicinal Chemistry Research

The strategic incorporation of fluorine into drug candidates can significantly enhance their pharmacological profiles. The presence of two fluorine atoms on the phenol (B47542) ring of 4-Butoxy-2,6-difluorophenol imparts unique electronic properties, influencing acidity, lipophilicity, and metabolic stability. This makes it an attractive building block for medicinal chemists.

While specific, commercially available drugs containing the this compound moiety are not widely documented, its structural alerts suggest its utility as a key intermediate in the synthesis of more complex bioactive molecules. Phenolic compounds are integral to a vast array of biologically active molecules. The difluoro-substitution pattern is a common strategy in medicinal chemistry to modulate the properties of a lead compound. For instance, related di-tert-butylphenol compounds have been investigated for the preparation of antiviral drugs.

A general representation of its role as a synthetic intermediate is outlined in the table below:

| Starting Material | Reagents and Conditions | Intermediate | Potential Bioactive Compound Class |

| This compound | Various coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Biaryl or N-aryl derivatives | Enzyme inhibitors, Receptor modulators |

| This compound | Etherification or Esterification of the hydroxyl group | Phenolic ether or ester derivatives | Prodrugs, Compounds with altered solubility |

| This compound | Electrophilic aromatic substitution | Further functionalized phenol ring | Molecules with tailored binding properties |

Research into the direct biological activity of this compound is not extensively published. However, the broader class of substituted phenols exhibits a wide range of biological activities. For example, various phenolic compounds have demonstrated antioxidant, anti-inflammatory, antibacterial, and antifungal properties. The mechanism of action for many phenolic compounds is attributed to their ability to act as hydrogen bond donors and acceptors, as well as their capacity to participate in charge-transfer interactions and scavenge free radicals. The fluorine atoms in this compound would be expected to modulate these properties through their strong electron-withdrawing nature.

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of drug design. researchgate.netu-tokyo.ac.jp The 2,6-difluorophenol (B125437) moiety has been investigated as a lipophilic bioisostere of a carboxylic acid. researchgate.net This is because the acidity of the phenolic proton is increased by the electron-withdrawing fluorine atoms, making it a better mimic of the acidic proton of a carboxylic acid at physiological pH. The butoxy group at the 4-position can further modulate the lipophilicity of the molecule, allowing for fine-tuning of its pharmacokinetic properties.

The incorporation of fluorine can influence a molecule's potency, conformation, and metabolism. psychoactif.orgscispace.com Fluorinated alcohols and phenols are considered potentially useful bioisosteres for the carboxylic acid functional group. nih.gov

| Functional Group | Bioisosteric Replacement | Key Physicochemical Properties Influenced |

| Carboxylic Acid | 2,6-Difluorophenol moiety | Acidity (pKa), Lipophilicity (logD), Membrane Permeability |

| Hydrogen | Fluorine | Metabolic stability, Binding affinity, Conformation |

| Hydroxyl Group | Fluorine | Polarity, Hydrogen bonding capacity |

Phenolic hydroxyl groups are often sites of rapid metabolism in the body. One strategy to overcome this is the development of prodrugs, where the hydroxyl group is temporarily masked with another functional group. These prodrugs are designed to be inactive until they are metabolized in the body to release the active phenolic drug. The hydroxyl group of this compound could be derivatized, for example, as an ether or an ester, to create a prodrug. This approach could improve oral bioavailability and prolong the duration of action. Studies on alkoxyamine platforms based on phenol cores for prodrug design have been conducted, demonstrating the feasibility of this strategy. nih.gov

Materials Science Research

The unique electronic and structural properties of fluorinated organic compounds also make them valuable in materials science.

The introduction of fluorine atoms into organic materials can significantly alter their properties, such as thermal stability, solubility, and electronic characteristics. rsc.org This has led to the development of a wide range of fluorinated materials for applications in electronics and optoelectronics.

Research has shown that 2,6-difluorophenol can undergo oxidative polymerization to yield poly(2,6-difluoro-1,4-phenylene oxide). This suggests that this compound could also serve as a monomer for the synthesis of functional polymers. The presence of the butoxy group would be expected to influence the polymer's properties, such as its solubility in organic solvents and its solid-state packing. Such polymers could have applications as high-performance dielectrics or specialty engineering plastics.

Furthermore, the rigid, fluorinated core of this compound, combined with the flexible butoxy chain, is a structural motif found in some liquid crystalline materials. The difluoro substitution pattern can influence the mesophase behavior and electro-optical properties of liquid crystals.

| Potential Application Area | Role of this compound | Potential Properties and Advantages |

| Polymer Synthesis | Monomer | Enhanced thermal stability, chemical resistance, and specific electronic properties in the resulting polymer. |

| Liquid Crystals | Core component | Influence on mesophase formation, dielectric anisotropy, and switching behavior. |

| Electronic Materials | Building block for semiconductors or dielectrics | Improved charge transport, greater resistance to oxidative degradation, and tailored solid-state organization due to C-H···F interactions. rsc.org |

Synthesis of Advanced Materials

While specific studies detailing the use of this compound in the synthesis of advanced materials are not extensively documented, the presence of the reactive phenol group and the robust carbon-fluorine bonds suggests its potential as a monomer or precursor. Fluorinated polymers are known for their enhanced thermal stability, chemical resistance, and unique optical properties. For instance, related compounds like 2,6-difluorophenol can undergo oxidative polymerization to form materials such as poly(2,6-difluoro-1,4-phenylene oxide) sigmaaldrich.com. The butoxy group in this compound could be leveraged to modify the solubility and processing characteristics of such polymers.

Applications in Electronic Materials Development

Fluorinated organic compounds are of significant interest in the development of electronic materials due to the electron-withdrawing nature of fluorine, which can influence the electronic properties of a molecule. The incorporation of fluorine atoms into organic molecules can impact factors such as lipophilicity and metabolic stability, which are critical in the design of high-performance materials nbinno.com. While direct applications of this compound in electronic materials are not specified in the available literature, its structural similarity to other fluorinated phenols used in this field suggests its potential as a building block for creating novel organic semiconductors or dielectric materials.

Role in Organic Light-Emitting Diode (OLED) Technology

The development of stable and efficient materials is a key challenge in Organic Light-Emitting Diode (OLED) technology. While there is no specific mention of this compound in OLED research in the provided context, the general class of fluorinated organic molecules is explored for its potential to enhance the performance and longevity of OLED devices. The introduction of fluorine can alter the energy levels of organic molecules, which is a critical aspect of designing materials for the various layers within an OLED stack.

Polymer Stabilization and Antioxidant Performance Studies

Phenolic compounds are widely recognized for their antioxidant properties, which are crucial for stabilizing polymers against degradation. They function by scavenging free radicals, thereby inhibiting oxidative processes researchgate.net. The effectiveness of phenolic antioxidants can be influenced by the nature of the substituents on the aromatic ring. Steric hindrance around the hydroxyl group is a key factor in the efficacy of phenolic antioxidants specialchem.com. While specific studies on the antioxidant performance of this compound are not available, it can be inferred that the fluorine and butoxy groups would modulate its antioxidant activity and compatibility with various polymer matrices. Research into similarly substituted phenols indicates that such compounds are investigated for their potential to improve the shelf life and durability of polymeric materials researchgate.net.

Agrochemical Research

Intermediate in Agrochemical Synthesis

Fluorinated compounds play a crucial role in the agrochemical industry, with fluorine incorporation often leading to enhanced efficacy and selectivity of pesticides and herbicides nbinno.com. Compounds like 4-Bromo-2,6-difluorophenol (B12419) are valuable intermediates in the synthesis of novel agrochemicals nbinno.com. Given its structure, this compound could similarly serve as a versatile building block for the synthesis of new active ingredients in crop protection products. The butoxy and difluoro-substituted phenol moiety could be a key component in designing molecules with desired biological activity and environmental profiles.

Studies on Environmental Degradation and Fate of Related Compounds

Understanding the environmental fate of chemical compounds is critical. For fluorinated organic compounds, there is a focus on their persistence, potential for bioaccumulation, and degradation pathways. Studies on the environmental fate of fluorotelomer alcohols and other per- and polyfluoroalkyl substances (PFAS) indicate that the carbon-fluorine bond is highly stable, making these compounds resistant to degradation purdue.edunih.gov. While specific environmental degradation studies for this compound are not available, research on related fluorinated and phenolic compounds provides a framework for assessing its potential environmental behavior. The degradation of such compounds in soil and water would likely involve microbial and abiotic processes, with the specific degradation products and rates being dependent on the environmental conditions purdue.edunih.gov.

Metabolite Analysis in Environmental Systems

The study of this compound metabolites in environmental systems is crucial for understanding its fate, persistence, and potential ecological impact. While specific studies on this compound are limited, analysis of structurally similar compounds allows for informed predictions of its metabolic profile. In environmental matrices such as soil and water, the degradation of this compound is expected to proceed through several key pathways, primarily driven by microbial activity.

One probable metabolic route involves the cleavage of the ether bond. This can occur through O-dealkylation, a common microbial process for metabolizing alkoxy aromatic compounds. This would lead to the formation of 2,6-difluorohydroquinone and butanol. The resulting 2,6-difluorohydroquinone is then expected to undergo further degradation, potentially through ring cleavage.

Another significant metabolic pathway is the hydroxylation of the aromatic ring. Microorganisms often initiate the degradation of aromatic compounds by introducing hydroxyl groups onto the ring, making it more susceptible to cleavage. For this compound, this could result in the formation of hydroxylated derivatives. The position of hydroxylation will be influenced by the existing substituents, with the enzymes directing the addition to activate the ring for subsequent fission.

Defluorination is also a critical step in the complete mineralization of this compound. The carbon-fluorine bond is strong and generally resistant to cleavage. However, certain microorganisms possess enzymatic machinery capable of breaking this bond, often as a later step in the degradation pathway after the aromatic ring has been destabilized.

The analytical approach to identifying these metabolites typically involves sophisticated techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), including time-of-flight (TOF) and Orbitrap mass analyzers. These methods allow for the separation and identification of trace levels of metabolites in complex environmental samples.

A hypothetical metabolic pathway for this compound in an environmental system is outlined below:

| Metabolite | Potential Formation Pathway |

| 2,6-Difluorohydroquinone | O-dealkylation of the butoxy group |

| Butanol | Cleavage of the ether bond |

| Hydroxylated this compound | Microbial monooxygenase or dioxygenase activity |

| Ring-cleavage products (e.g., muconic acids) | Dioxygenase-mediated cleavage of the aromatic ring |

| Fluoride (B91410) ions | Enzymatic defluorination |

Table 1: Postulated Metabolites of this compound in Environmental Systems

This interactive table provides a summary of potential metabolites. Clicking on a metabolite will provide more detailed information on its likely formation.

Environmental Chemistry and Degradation Studies

The environmental fate of this compound is governed by its chemical structure, which includes a stable aromatic ring, two fluorine substituents, and a butoxy ether linkage. These features influence its susceptibility to various degradation processes in the environment.

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to degrade persistent organic pollutants. For this compound, AOPs such as ozonation, Fenton, and photo-Fenton processes are expected to be effective.

In these processes, the hydroxyl radical can attack the aromatic ring of this compound, leading to hydroxylation and subsequent ring opening. The presence of the electron-donating butoxy group and the hydroxyl group makes the aromatic ring susceptible to electrophilic attack by •OH. Ozonation can also directly react with the phenolic moiety, leading to the formation of various by-products. mdpi.comnih.govnih.gov The degradation efficiency of AOPs is influenced by factors such as pH, temperature, and the concentration of the oxidant.

Microbial Degradation Pathways

The microbial degradation of this compound is a key process in its natural attenuation. While specific microbial strains capable of degrading this compound have not been extensively documented, pathways can be inferred from studies on similar molecules. ijrrjournal.comnih.gov

A primary route of microbial attack is likely the cleavage of the ether bond. Bacteria, particularly species of Pseudomonas, are known to metabolize ether compounds. researchgate.net This would involve an initial oxidation of the butoxy group, followed by cleavage to yield 2,6-difluorohydroquinone and butyrate (B1204436) or butanol. The resulting fluorinated phenol would then be further degraded.

Another plausible pathway involves the initial attack on the aromatic ring. Aerobic bacteria often employ mono- or dioxygenase enzymes to hydroxylate the aromatic ring, leading to catecholic intermediates. These intermediates are then susceptible to ring cleavage through either ortho- or meta-pathways, eventually leading to intermediates of central metabolism. The fluorine atoms can be removed during or after ring cleavage by specific dehalogenase enzymes.

Formation and Control of By-products

The degradation of this compound, whether through AOPs or microbial action, can lead to the formation of various transformation products or by-products. In AOPs, incomplete mineralization can result in the formation of smaller, more oxidized organic compounds such as organic acids and aldehydes. nih.govresearchgate.net Ozonation, for instance, is known to produce a range of by-products from the degradation of phenolic compounds. mdpi.comnih.govnih.govresearchgate.netwaterrf.org

In microbial degradation, intermediates such as 2,6-difluorohydroquinone and various hydroxylated and ring-opened products may accumulate temporarily. The complete mineralization to carbon dioxide, water, and fluoride ions depends on the presence of a microbial community with the full suite of necessary enzymes.

Control of by-product formation in engineered systems, such as wastewater treatment plants employing AOPs, involves optimizing process parameters like oxidant dose and reaction time to ensure complete mineralization. Monitoring for potential toxic by-products is also a critical aspect of process control.

Solvent Effects on Molecular Behavior in Environmental Matrices

The behavior and fate of this compound in the environment can be significantly influenced by the presence of organic solvents, which can act as co-contaminants in industrial wastewater or at hazardous waste sites. Solvents can affect the solubility, mobility, and bioavailability of the compound.

Future Research Directions and Emerging Opportunities

Development of Sustainable Synthesis Routes

The traditional synthesis of fluorinated and phenolic compounds often relies on harsh reagents, multi-step processes, and significant solvent use, posing environmental concerns. societechimiquedefrance.fr Future research must prioritize the development of green and sustainable synthetic methodologies for 4-Butoxy-2,6-difluorophenol.

Key areas of focus include:

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. acs.org Research into enzymes like lipases, peroxidases, or laccases could lead to milder and more selective synthesis pathways. tandfonline.comnih.gov For instance, ene-reductase enzymes have been successfully used for the aromatization of cyclohexanones to produce phenol (B47542) derivatives, offering a clean and efficient alternative to traditional methods. chemistryviews.org Tyrosinase, a copper-containing enzyme, is another attractive catalyst for phenol oxidation that can operate at low substrate concentrations. nih.gov Exploring engineered enzymes could further enhance reaction efficiency and substrate specificity for fluorinated phenols. acs.org

Flow Chemistry: Continuous-flow synthesis offers significant advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for automation. nih.gov Developing a continuous-flow process for the synthesis of this compound could lead to higher yields, reduced reaction times, and minimized waste. acs.orgresearchgate.net This approach is particularly suitable for managing energetic or hazardous intermediates often involved in fluorination reactions. chemistryworld.com

Alternative Solvents and Catalysts: Moving away from toxic and high-boiling point solvents is crucial. Research could explore the use of greener solvents or even solvent-free conditions, such as mechanochemical protocols using ball milling. rsc.org Furthermore, replacing stoichiometric reagents with catalytic systems, particularly those based on abundant and non-toxic metals, would significantly improve the sustainability profile of the synthesis. researchgate.net

| Methodology | Key Advantages | Research Focus for this compound |

|---|---|---|

| Biocatalysis | High selectivity, mild conditions, biodegradable catalysts. tandfonline.comchemistryviews.org | Screening for novel lipases or peroxidases; enzyme engineering for enhanced activity. nih.gov |

| Flow Chemistry | Enhanced safety, scalability, process control, and reduced waste. nih.govacs.org | Development of integrated multi-step flow reactors for fluorination and etherification. |

| Mechanochemistry | Solvent-free, rapid reaction times, energy efficient. rsc.org | Solid-state synthesis using potassium fluoride (B91410) and phase-transfer catalysts. rsc.org |

Expansion of Biological Activity Profiling and Target Identification

The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. nih.gov The structure of this compound suggests potential for a range of biological activities, yet this remains largely unexplored.

Future research should involve:

Broad-Spectrum Screening: Initial efforts should focus on comprehensive in vitro screening against a diverse panel of biological targets. Phenolic compounds are known to interact with a wide variety of proteins, including enzymes like protein kinases, lipoxygenases, and cyclooxygenases. nih.gov Fluorinated polyphenols, for example, have shown promise as selective inhibitors of DYRK1A/B kinase for treating neuroinflammatory diseases. nih.gov

Target Identification: For any promising activities identified, the next critical step is to determine the specific molecular target and mechanism of action. pharmafeatures.com Modern chemoproteomic techniques, such as the use of photoaffinity labeling probes, can be invaluable for identifying the protein binding partners of small molecules like this compound within a complex biological system. acs.org

Structure-Activity Relationship (SAR) Studies: Once a lead activity is confirmed, systematic modification of the this compound scaffold will be essential. This involves synthesizing analogs by altering the alkoxy chain, changing the position and number of fluorine atoms, and modifying the phenolic hydroxyl group to understand the structural requirements for optimal activity and selectivity. nih.gov

Novel Applications in Advanced Functional Materials

The unique combination of a rigid aromatic core, polar functional groups, and fluorine's distinct properties makes this compound an attractive building block for advanced functional materials.

Emerging opportunities include:

High-Performance Polymers: Phenolic resins are known for their thermal stability and chemical resistance. Incorporating fluorine into the polymer backbone can further enhance these properties, particularly thermal stability and hydrophobicity. ingentaconnect.com this compound could serve as a monomer for the synthesis of novel fluorinated poly(phenylene oxide)s or other high-performance polymers with specialized properties for aerospace, electronics, or coating applications.

Liquid Crystals: Polyfluorinated phenols are key intermediates in the synthesis of liquid crystal materials used in thin-film transistor (TFT) displays. google.com The difluoro-substituted aromatic ring in this compound could be exploited to create new liquid crystalline materials with desirable properties such as low viscosity and high resistivity. google.com

Functional Surfaces: The fluorinated nature of the compound could be utilized in creating hydrophobic and oleophobic surfaces. By grafting polymers derived from this compound onto various substrates, it may be possible to engineer surfaces with self-cleaning or anti-fouling properties.

Integration of Machine Learning and AI in Compound Design and Property Prediction

Computational methods are revolutionizing chemical research by accelerating the discovery and optimization of new molecules. elsevierpure.com The application of machine learning (ML) and artificial intelligence (AI) to this compound and its derivatives presents a significant opportunity.

Future directions include:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity, toxicity, and physicochemical properties of novel analogs. ijain.orgresearchgate.net Deep neural networks (DNN) have shown high accuracy in predicting the cytotoxicity of phenols, which could guide the design of safer molecules. ijain.org

Generative Design: AI algorithms can be trained on existing chemical data to generate novel molecular structures based on the this compound scaffold. These generative models can explore a vast chemical space to propose new compounds with optimized properties, such as enhanced binding affinity for a specific biological target or improved material characteristics.

Reaction Prediction and Synthesis Planning: AI tools can assist in designing efficient synthetic routes for novel derivatives. By analyzing vast databases of chemical reactions, these tools can predict reaction outcomes, suggest optimal conditions, and even propose multi-step synthesis plans, saving significant time and resources in the laboratory.

| AI/ML Application | Objective | Potential Impact |

|---|---|---|

| QSAR/QSPR Modeling | Predict biological activity, toxicity, and physicochemical properties. ijain.org | Prioritize synthesis of the most promising candidates; design safer compounds. ijain.org |

| Generative Models | Design novel molecules with desired properties based on the core scaffold. | Accelerate the discovery of new drugs or materials. |

| Synthesis Prediction | Propose efficient and sustainable synthetic pathways for new analogs. | Reduce experimental effort and resource consumption. |

In-depth Mechanistic Studies of Complex Reactivity

A fundamental understanding of the reaction mechanisms governing the synthesis and transformation of this compound is essential for optimizing existing processes and discovering new reactions.

Key areas for investigation are:

Fluorination Mechanisms: The mechanism of electrophilic fluorination of aromatic compounds is still a subject of debate, with questions remaining about whether it proceeds via an SN2 or a single-electron transfer (SET) pathway. wikipedia.org Detailed kinetic and computational studies on the fluorination of the precursor to this compound could provide valuable insights. Similarly, understanding the mechanism of nucleophilic deoxyfluorination of phenols is crucial for developing milder and more efficient methods. acs.orgresearchgate.netnih.gov

Spectroscopic Analysis of Intermediates: The use of advanced spectroscopic techniques, such as 19F NMR, can be a powerful tool for studying reaction pathways and identifying transient intermediates. rsc.org Combining experimental 19F NMR with computational predictions of chemical shifts can help to identify and quantify fluorinated byproducts formed during reactions or degradation processes. acs.orgnih.govacs.org

Computational Chemistry: Density Functional Theory (DFT) and other ab initio calculations can be employed to model reaction pathways, calculate transition state energies, and rationalize observed reactivity and selectivity. acs.org Such studies can elucidate the role of the butoxy and fluoro substituents on the reactivity of the phenolic ring, for example, in electrophilic aromatic substitution reactions. wikipedia.org

Q & A

Q. What are the optimal synthetic routes for 4-Butoxy-2,6-difluorophenol in laboratory settings?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or fluorination of precursor phenols. For example, 4-bromo-2,6-difluorophenol (CAS 104197-13-9) can serve as a starting material, where the bromine atom is replaced with a butoxy group via alkoxylation . Key considerations include:

- Catalyst selection : Use of copper(I) iodide or palladium catalysts for efficient coupling.

- Reaction conditions : Elevated temperatures (80–120°C) and anhydrous solvents (e.g., DMF or THF) to minimize side reactions.

- Yield optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate) achieves >85% purity, with further recrystallization for higher grades .

Q. How can researchers ensure high purity (>97%) of this compound during synthesis?

- Methodological Answer : Purity is validated using:

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm to quantify impurities.

- NMR spectroscopy : NMR resolves fluorine-related byproducts (e.g., unreacted fluorinated intermediates) .

- Mass spectrometry : High-resolution MS confirms molecular ion peaks (expected : 216.08 for ) .

Contamination risks (e.g., residual solvents) are mitigated via vacuum drying and Karl Fischer titration for moisture analysis .

Advanced Research Questions

Q. What spectroscopic techniques are most effective for resolving structural ambiguities in halogenated phenols like this compound?

- Methodological Answer : Advanced structural elucidation combines:

- X-ray crystallography : Resolves spatial arrangement of the butoxy group and fluorine atoms (critical for studying steric effects) .

- 2D NMR (COSY, HSQC) : Assigns and signals in crowded aromatic regions (e.g., distinguishing F-substituted vs. O-substituted carbons) .

- IR spectroscopy : Identifies hydrogen bonding of the phenolic -OH group (broad peak ~3200 cm) and C-F stretches (1100–1250 cm) .

Q. How does the electronic influence of the butoxy group affect the reactivity of this compound in nucleophilic aromatic substitution reactions?

- Methodological Answer : The butoxy group acts as an electron-donating substituent, activating the para position for electrophilic attack. Key mechanistic insights:

- DFT calculations : Predict charge distribution; the butoxy group increases electron density at C4, facilitating substitution at C2/C6 .

- Kinetic studies : Compare reaction rates with non-alkoxylated analogs (e.g., 2,6-difluorophenol) to quantify activation effects .

- Regioselectivity : Fluorine’s strong electronegativity directs incoming nucleophiles to less hindered positions (e.g., meta to -OButyl groups) .

Q. What strategies address contradictions in reported biological activity data for this compound derivatives?